8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride
Description
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride (CAS RN: 1160256-42-7, MFCD03422873) is a halogenated quinoline derivative characterized by a 2,5-dimethylphenyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position of the quinoline scaffold . This compound is synthesized via the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method widely employed for carbonyl chloride formation .
Properties
IUPAC Name |
8-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-11(2)13(8-10)16-9-14(18(20)22)12-4-3-5-15(19)17(12)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUXIWSDAVPVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001185780 | |
| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-42-7 | |
| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline core can be synthesized using methods such as the Skraup synthesis. This process involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene. The Skraup reaction is a well-established method for synthesizing quinolines and is often used as a starting point for more complex quinoline derivatives.
Chlorination
After forming the quinoline core, chlorination at the 8-position is achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). These reagents are effective for introducing chlorine atoms into the quinoline ring, which is crucial for the final structure of the compound.
Acylation
The 2-position of the quinoline is acylated with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the 2,5-dimethylphenyl group, which is essential for the compound's unique properties.
Formation of the Carbonyl Chloride Group
Finally, the carbonyl chloride group is introduced at the 4-position using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2). This step completes the synthesis of this compound.
Detailed Synthesis Protocol
Materials Needed
- Aniline derivatives
- Glycerol
- Nitrobenzene
- Phosphorus pentachloride (PCl5)
- Thionyl chloride (SOCl2)
- 2,5-Dimethylbenzoyl chloride
- Aluminum chloride (AlCl3)
- Oxalyl chloride (COCl)2
Synthesis Steps
Skraup Synthesis : Combine aniline derivatives with glycerol and nitrobenzene in a reaction vessel. Heat the mixture under reflux conditions until the quinoline core forms.
Chlorination : Add PCl5 or SOCl2 to the quinoline core and stir under appropriate conditions to achieve chlorination at the 8-position.
Acylation : React the chlorinated quinoline with 2,5-dimethylbenzoyl chloride in the presence of AlCl3 to introduce the 2,5-dimethylphenyl group.
Carbonyl Chloride Formation : Treat the acylated quinoline with COCl2 or SOCl2 to introduce the carbonyl chloride group at the 4-position.
Analysis of Chemical Reactions
Types of Reactions
- Substitution Reactions : The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
- Reduction Reactions : The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Amines or alcohols, triethylamine (Et3N) | Room temperature or elevated temperatures |
| Reduction | LiAlH4 or sodium borohydride (NaBH4) | Inert atmosphere, controlled temperature |
| Oxidation | H2O2 or m-chloroperbenzoic acid (m-CPBA) | Controlled temperature, possibly in a solvent |
Research Findings and Applications
This compound is used in various scientific research applications, including proteomics research, medicinal chemistry, and organic synthesis. Its unique substitution pattern imparts distinct chemical and biological properties, making it valuable in specialized research applications, particularly in the study of protein interactions and drug development.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (Et3N).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of amides or esters.
Reduction: Formation of alcohols or aldehydes.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Structural and Substituent Variations
The quinoline-4-carbonyl chloride scaffold allows for diverse modifications, particularly at the 2-position phenyl ring and the 8-position chlorine substituent. Key analogs include:
Key Observations :
- Substituent Effects : The 2,5-dimethylphenyl group in the target compound provides steric bulk and lipophilicity compared to smaller substituents like methoxy or thienyl. This may enhance membrane permeability but reduce solubility in polar solvents .
- Electron-Withdrawing vs. Donating Groups: Chlorine at the 8-position (electron-withdrawing) increases electrophilicity of the carbonyl chloride, enhancing reactivity in nucleophilic acyl substitution reactions. In contrast, 8-methyl substituents (electron-donating) may stabilize the quinoline ring but reduce electrophilicity .
Physical Properties and Commercial Availability
Biological Activity
8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C18H13Cl2NO
- Molecular Weight : 330.21 g/mol
- CAS Number : 1160256-42-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinoline Core : Utilizing methods such as the Skraup synthesis.
- Chlorination : Chlorination at the 8-position using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
- Acylation : Acylation with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing significant potential in several areas:
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives with similar structures could inhibit EGFR kinase activity, leading to significant cellular cycle arrest and apoptosis induction .
Antiviral Properties
Quinoline derivatives have also been explored for their antiviral activities. Studies suggest that modifications on the anilide ring can enhance antiviral effects while minimizing cytotoxicity. For example, certain derivatives showed up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity .
Antimicrobial Effects
The compound has demonstrated antibacterial properties against various pathogens. In vitro tests have revealed inhibition zones comparable to standard antibiotics against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound may bind to receptors and alter signaling pathways that regulate cell growth and apoptosis .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related quinoline derivatives regarding their biological activities:
| Compound Name | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Effective |
| 8-Hydroxyquinoline | High | Moderate | High |
| 8-Bromoquinoline | Low | High | Moderate |
Case Studies
- Anticancer Study : A derivative similar to 8-Chloro-2-(2,5-dimethylphenyl)quinoline was tested on MCF-7 breast cancer cells, showing an IC50 value of 0.22 µM, indicating potent inhibitory action compared to standard treatments .
- Antiviral Research : A study on various quinoline derivatives highlighted that increasing electron-withdrawing substituents enhanced antiviral activity against H5N1 while reducing cytotoxicity .
Q & A
Q. What are the standard synthetic routes for 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Quinoline Core Formation : Friedel-Crafts acylation or condensation reactions to construct the quinoline backbone.
Substituent Introduction : Chlorination at the 8-position using reagents like POCl₃ or SOCl₂, followed by coupling of the 2,5-dimethylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Carbonyl Chloride Activation : Conversion of the 4-carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions .
Key challenges include regioselectivity control during chlorination and minimizing side reactions during coupling steps.
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups and substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL for refinement) is used to analyze diffraction data .
- Chromatography : HPLC or GC-MS assesses purity (>95% typically required for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during chlorination reduce side-product formation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for the 2,5-dimethylphenyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction kinetics. Microwave-assisted synthesis reduces reaction time and increases yield .
- Purification : Column chromatography with gradient elution (hexane:EtOAc) resolves structurally similar byproducts .
Q. How to resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/Rfactor discrepancies.
- Twinned Data Analysis : SHELXD or SHELXE refines twinned datasets, common in quinoline derivatives due to packing irregularities .
- Hydrogen Bonding Networks : Re-examine intermolecular interactions (e.g., C=O···H-Cl) using OLEX2 or Mercury software to validate H-atom placement .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against bacterial DNA gyrase or topoisomerase IV using fluorometric assays .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to kinase domains).
- SAR Studies : Compare with analogs (Table 1) to identify critical substituents (e.g., chloro vs. methoxy groups) .
Structural and Functional Analysis
Q. Table 1: Structurally Related Quinoline Derivatives
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with bioavailability.
- Crystallographic vs. Solution-State Data : Compare X-ray structures with NMR-derived conformers to assess flexibility impacting target binding .
Key Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
